molecular formula C18H9BrO5S B11416200 7-(4-Bromophenyl)-2-oxo-1,3-benzoxathiol-5-yl furan-2-carboxylate

7-(4-Bromophenyl)-2-oxo-1,3-benzoxathiol-5-yl furan-2-carboxylate

Cat. No.: B11416200
M. Wt: 417.2 g/mol
InChI Key: UQQFFUONITYOLP-UHFFFAOYSA-N
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Description

7-(4-BROMOPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL FURAN-2-CARBOXYLATE is a complex organic compound that belongs to the class of furan derivatives These compounds are known for their diverse biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-BROMOPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL FURAN-2-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzoxathiol Moiety: This step involves the reaction of the furan derivative with a suitable benzoxathiol precursor, often under reflux conditions with a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and solvents to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

7-(4-BROMOPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL FURAN-2-CARBOXYLATE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

7-(4-BROMOPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL FURAN-2-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 7-(4-BROMOPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL FURAN-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, its antimicrobial activity could be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.

Comparison with Similar Compounds

Similar Compounds

    Furan Derivatives: Compounds like 2-furoic acid and furfural share the furan ring structure.

    Benzoxathiol Compounds: Similar compounds include benzoxathiol derivatives with different substituents.

    Bromophenyl Compounds: Other bromophenyl derivatives with varying functional groups.

Uniqueness

What sets 7-(4-BROMOPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL FURAN-2-CARBOXYLATE apart is its unique combination of the furan ring, benzoxathiol moiety, and bromophenyl group

Properties

Molecular Formula

C18H9BrO5S

Molecular Weight

417.2 g/mol

IUPAC Name

[7-(4-bromophenyl)-2-oxo-1,3-benzoxathiol-5-yl] furan-2-carboxylate

InChI

InChI=1S/C18H9BrO5S/c19-11-5-3-10(4-6-11)13-8-12(9-15-16(13)24-18(21)25-15)23-17(20)14-2-1-7-22-14/h1-9H

InChI Key

UQQFFUONITYOLP-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C(=O)OC2=CC(=C3C(=C2)SC(=O)O3)C4=CC=C(C=C4)Br

Origin of Product

United States

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